dCeMM4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dCeMM4 is a small-molecule degrader, specifically a glue degrader, that induces the ubiquitination and degradation of cyclin K by promoting the interaction of cyclin-dependent kinase 12 (CDK12)-cyclin K with a CRL4B ligase complex . This compound is part of a novel class of drugs that exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising therapeutic strategy for targeting proteins that are otherwise undruggable .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dCeMM4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as amides, sulfonamides, and others are introduced through nucleophilic substitution and other reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch Synthesis: Large-scale batch synthesis is conducted in reactors with precise control over reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
dCeMM4 undergoes several types of chemical reactions, including:
Ubiquitination: This compound induces the ubiquitination of cyclin K by promoting its interaction with the CRL4B ligase complex.
Degradation: The ubiquitinated cyclin K is subsequently degraded by the proteasome.
Common Reagents and Conditions
The reactions involving this compound typically require:
Reagents: Common reagents include E3 ligases, ubiquitin, and proteasome inhibitors.
Conditions: Reactions are conducted under physiological conditions, often in cell-based assays to study the degradation process.
Major Products
The major product of the reactions involving this compound is the degraded form of cyclin K, which results from the ubiquitination and subsequent proteasomal degradation .
科学研究应用
dCeMM4 has several scientific research applications, including:
作用机制
dCeMM4 exerts its effects by inducing the ubiquitination and degradation of cyclin K. The mechanism involves:
Molecular Targets: The primary target is the CDK12-cyclin K complex.
Pathways Involved: this compound promotes the interaction of CDK12-cyclin K with the CRL4B ligase complex, leading to the ubiquitination of cyclin K.
相似化合物的比较
dCeMM4 is unique compared to other similar compounds due to its specific mechanism of action and target specificity. Similar compounds include:
GSPT1 Degrader 885: Targets a different protein, GSPT1, and inhibits protein translation.
This compound stands out due to its ability to induce widespread transcriptional downregulation and its potential therapeutic applications in targeting undruggable proteins .
属性
分子式 |
C14H15N3O3S2 |
---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18) |
InChI 键 |
BPWZJVKIVHVVHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。